N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWEBKHBCGPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The starting material, 2-butoxyaniline, is reacted with an appropriate acylating agent to form the butoxyphenyl intermediate.
Piperazinone Formation: The intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinone moiety.
Acetamide Linkage Formation: Finally, the piperazinone intermediate is coupled with an acetic acid derivative to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Structural Comparison
The benzo[d][1,3]dioxol-5-yl group is a common motif in the evidence compounds, but the functional groups and substituents vary significantly:
Key Differences :
Physical and Chemical Properties
Melting Points :
Elemental Analysis :
Solubility :
Potential Implications of Structural Differences
- Bioactivity : Sulfonamides are associated with antimicrobial or diuretic activity, contrasting with piperazines (CNS targets) or benzimidazoles (antifungal/viral applications).
- Stability : Sulfonamides resist hydrolysis under acidic conditions, whereas piperazine salts may degrade in basic environments .
Data Tables for Comparative Analysis
Biological Activity
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a butoxyphenyl group and a piperazinone moiety, contributing to its unique properties. Its molecular formula is C15H20N2O3, with a molecular weight of approximately 288.34 g/mol. The structural characteristics suggest potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes:
- Condensation Reactions : Combining 2-butoxyphenyl acetic acid with piperazine derivatives.
- Reflux Methods : Utilization of solvents such as ethanol or methanol under reflux conditions to facilitate the reaction.
- Catalytic Methods : Employing catalysts like triethylamine or others to enhance yields and reduce reaction times.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar piperazine structures can inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound shows potential against various bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuroprotective Effects : Some studies have hinted at neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Interaction Studies
Interaction studies reveal that this compound may bind to various biological targets, including:
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Protein Kinase A | Moderate | Inhibition of cell growth |
| GABA Receptors | High | Modulation of neurotransmitter release |
| DNA Topoisomerase | Low | Potential for anticancer activity |
These interactions suggest that the compound could be further developed for therapeutic applications.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Case Study on Anticancer Activity :
- A study evaluated the effects of piperazine derivatives on breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.
- Results indicated that the presence of the butoxy group enhances solubility and bioavailability, leading to improved efficacy.
-
Case Study on Antimicrobial Properties :
- Research conducted on various derivatives showed promising results against resistant bacterial strains, suggesting that modifications in the side chains could enhance antimicrobial potency.
-
Neuroprotective Effects :
- A study focused on the neuroprotective effects of similar piperazine compounds in models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function in treated subjects.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide?
The synthesis typically involves coupling 2-butoxyaniline with a 3-oxopiperazine-acetic acid derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis .
- Piperazine ring activation : Introduce the 3-oxo group via oxidation with mCPBA or catalytic methods to ensure regioselectivity .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures improves yield and purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- NMR spectroscopy : and NMR are used to verify the butoxyphenyl substituent (δ 1.2–1.6 ppm for butoxy CH, δ 3.8–4.2 ppm for OCH) and the piperazine ring (δ 3.2–3.5 ppm for N–CH, δ 2.8 ppm for C=O adjacent protons) .
- Mass spectrometry (HRMS) : Confirms the molecular ion peak ([M+H]) and fragments corresponding to the piperazine and acetamide moieties .
Q. What analytical techniques are essential for assessing purity and stability?
- HPLC-DAD/UV : Method development using C18 columns (acetonitrile/water gradients) identifies impurities and degradation products .
- Thermogravimetric analysis (TGA) : Determines thermal stability under nitrogen, critical for storage conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 or WinGX interfaces) is used to:
- Determine bond lengths/angles (e.g., C=O in piperazine at ~1.23 Å, validating resonance stabilization).
- Identify intermolecular interactions (e.g., hydrogen bonds between acetamide NH and piperazine O) influencing packing and solubility .
- Address data contradictions (e.g., disordered butoxy chains) by applying restraints and constraints during refinement .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Bioisosteric replacement : Substitute the butoxy group with ethoxy or propoxy to study lipophilicity effects on membrane permeability (logP calculations via ChemAxon) .
- Piperazine ring modifications : Introduce methyl or fluorine substituents to enhance binding affinity (e.g., via molecular docking with target proteins like kinases or GPCRs) .
- In vitro assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 or HDAC) to correlate structural changes with activity .
Q. How can conflicting bioactivity data be resolved in mechanistic studies?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. What computational methods aid in predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life .
Methodological Considerations
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous flow reactors optimize exothermic steps (e.g., coupling reactions) by controlling temperature and residence time .
- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) maximizes yield while minimizing byproducts .
Q. How can hydrogen-bonding networks be characterized in solution?
- NOESY NMR : Detects through-space interactions between the piperazine NH and acetamide carbonyl .
- FT-IR spectroscopy : Peaks at ~1650 cm (amide I) and ~3300 cm (NH stretch) confirm intramolecular H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
